
2-(4-bromophenyl)-2-oxoethyl diethyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-2-oxoethyl diethyldithiocarbamate, commonly known as BrPEOC-DDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of dithiocarbamates, which are known for their diverse biological activities.
科学研究应用
BrPEOC-DDC has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is its anti-cancer activity. Numerous studies have shown that BrPEOC-DDC has potent anti-cancer effects against various types of cancer cells, including breast, lung, and prostate cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer activity, BrPEOC-DDC has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and exhibit antimicrobial activity against various bacterial and fungal strains.
作用机制
The exact mechanism of action of BrPEOC-DDC is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is that BrPEOC-DDC acts as a pro-oxidant, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. It has also been suggested that BrPEOC-DDC may inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
BrPEOC-DDC has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress.
In vivo studies have shown that BrPEOC-DDC can reduce tumor growth and metastasis in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of BrPEOC-DDC is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has a relatively low toxicity profile, which is important for its potential clinical use.
However, there are also some limitations to using BrPEOC-DDC in lab experiments. One limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in the presence of light and air, which can lead to degradation over time.
未来方向
There are several future directions for research on BrPEOC-DDC. One area of interest is the development of new formulations that improve its solubility and stability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, more studies are needed to evaluate its potential clinical use and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BrPEOC-DDC is a chemical compound that has shown great potential in scientific research due to its diverse biological activities. Its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
合成方法
The synthesis of BrPEOC-DDC is a multi-step process that involves the reaction of 4-bromobenzaldehyde with diethylamine to form 2-(4-bromophenyl)-2-oxoethyl diethylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the dithiocarbamate product, BrPEOC-DDC. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and chromatography.
属性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNOS2/c1-3-15(4-2)13(17)18-9-12(16)10-5-7-11(14)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXZRLHMYUURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl diethyldithiocarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
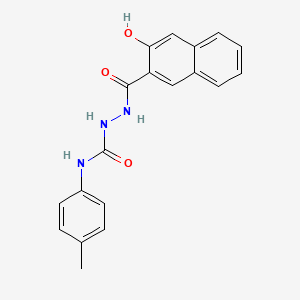
![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
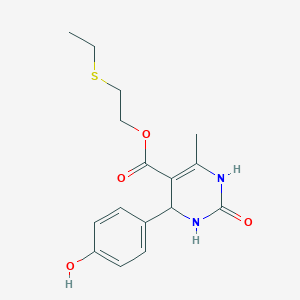
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)
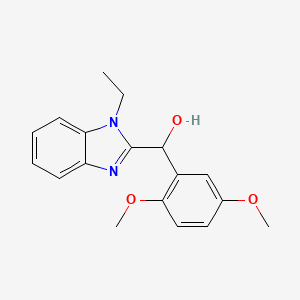

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
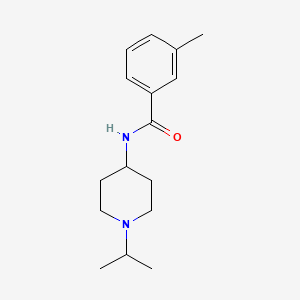
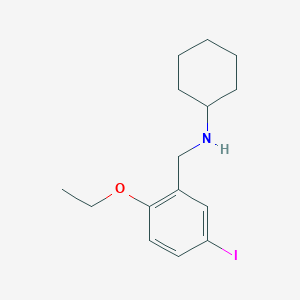
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)
![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)